Methyl 4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate
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Overview
Description
Methyl 4-oxoisothiochroman-3-carboxylate is a heterocyclic compound that belongs to the class of isothiochroman derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxoisothiochroman-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiochromanone derivative with methyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of methyl 4-oxoisothiochroman-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxoisothiochroman-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like dichloromethane or acetonitrile; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or THF; room temperature to reflux conditions.
Substitution: Amines, alcohols; solvents like DMF or THF; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-oxoisothiochroman-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer potential.
Comparison with Similar Compounds
Methyl 4-oxoisothiochroman-3-carboxylate can be compared with other similar compounds, such as:
Isothiochroman-3-carboxylate derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Thiochromanone derivatives:
Sulfoxides and sulfones: Oxidized derivatives of methyl 4-oxoisothiochroman-3-carboxylate that may have enhanced biological activities due to the presence of additional functional groups.
The uniqueness of methyl 4-oxoisothiochroman-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to its analogs.
Properties
CAS No. |
59961-17-0 |
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Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl 4-oxo-1H-isothiochromene-3-carboxylate |
InChI |
InChI=1S/C11H10O3S/c1-14-11(13)10-9(12)8-5-3-2-4-7(8)6-15-10/h2-5,10H,6H2,1H3 |
InChI Key |
ZABHGNJADRQSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=O)C2=CC=CC=C2CS1 |
Origin of Product |
United States |
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